2,3-Dimethylphenylacetic acid

Descripción general

Descripción

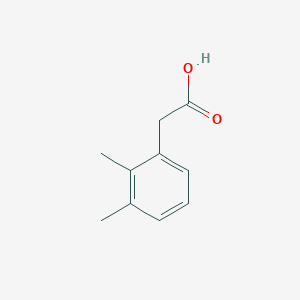

2,3-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenylacetic acid typically involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed to yield the desired product .

Reaction Steps:

Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: Converts the methyl groups to carboxylic acids.

Reduction: Reduces the carboxylic acid group to an alcohol.

Substitution: Replaces hydrogen atoms on the benzene ring with other functional groups.

Common Reagents and Conditions

Major Products Formed

Oxidation: 2,3-Dimethylbenzoic acid

Reduction: 2,3-Dimethylphenylethanol

Substitution: Various substituted derivatives depending on the reagent used

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antihistaminic Properties

DMPA serves as an important intermediate in the synthesis of antihistaminic compounds. Research has shown that derivatives of DMPA can be utilized to develop novel antihistamines, which are crucial in treating allergic reactions and conditions such as hay fever and urticaria. For instance, a series of piperidine derivatives synthesized from DMPA have demonstrated significant antihistaminic activity, indicating its potential in drug formulation .

1.2 Antimicrobial Activity

Studies have indicated that DMPA and its derivatives exhibit antimicrobial properties. In a study involving various bacterial strains, DMPA was found to inhibit the growth of certain pathogens, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations . The underlying mechanism appears to involve the disruption of bacterial cell wall synthesis, making it a candidate for further development in antibiotic therapies.

Organic Synthesis

2.1 Key Intermediate in Organic Reactions

DMPA is recognized as a versatile building block in organic synthesis. It is often employed in the preparation of more complex organic molecules through various reactions such as Friedel-Crafts acylation and alkylation processes. Its structural features allow it to participate in electrophilic aromatic substitution reactions, facilitating the formation of substituted aromatic compounds .

2.2 Synthesis of Biologically Active Compounds

The compound is also used in synthesizing biologically active molecules, including anti-inflammatory agents and analgesics. For example, derivatives synthesized from DMPA have been evaluated for their anti-inflammatory properties, showing promising results that warrant further investigation for therapeutic applications .

Synthesis Methodologies

A notable study detailed a multi-step synthesis process for preparing 2-[(3,4,5-triphenyl)phenyl]acetic acid from DMPA derivatives. The methodology included catalytic hydrolysis under mild conditions, yielding high conversion rates and demonstrating the efficiency of DMPA as a precursor for complex organic molecules .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Hydrolysis with HCl | 85 | Mild conditions |

| Alkylation Reaction | 71 | Reflux |

In another study assessing the biological activities of DMPA derivatives, compounds were tested against various strains of bacteria and fungi. The results indicated that certain modifications to the DMPA structure significantly enhanced antimicrobial efficacy compared to the parent compound.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| DMPA | E. coli | 14 |

| DMPA Derivative A | S. aureus | 18 |

| DMPA Derivative B | Pseudomonas aeruginosa | 16 |

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylphenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylacetic acid

- 2,4-Dimethylphenylacetic acid

- 3,4-Dimethylphenylacetic acid

Uniqueness

2,3-Dimethylphenylacetic acid is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s physical properties, such as melting point and solubility, as well as its interaction with biological targets .

Actividad Biológica

2,3-Dimethylphenylacetic acid (DMPA) is an aromatic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of DMPA, highlighting its metabolic pathways, pharmacological effects, and relevant case studies.

- Chemical Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- CAS Number : 30981-98-7

- IUPAC Name : 2-(2,3-dimethylphenyl)acetic acid

- Synonyms : Dimethylbenzeneacetic acid, xylene-acetic acid

Metabolic Pathways

The metabolism of DMPA primarily involves its conversion into various metabolites through enzymatic reactions. One significant pathway includes the formation of phenylacetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, contributing to energy production and biosynthetic processes. Studies have indicated that DMPA can serve as a substrate for enzymes involved in the catabolism of phenylalanine, suggesting its role in amino acid metabolism .

Antimicrobial Properties

Recent research has demonstrated that DMPA exhibits antimicrobial activity against various bacterial strains. The compound has been shown to modulate the expression of genes related to antibiotic resistance and virulence in Acinetobacter baumannii. Specifically, the paa operon, responsible for phenylacetic acid catabolism, is upregulated under antibiotic stress conditions, indicating a potential mechanism by which DMPA enhances bacterial survival in hostile environments .

Neuropharmacological Effects

DMPA's structural similarity to neurotransmitters suggests it may influence neurological functions. Some studies have indicated that DMPA can affect dopamine metabolism, potentially impacting mood and behavior. The compound's interaction with monoamine oxidase (MAO) enzymes suggests it may play a role in modulating neurotransmitter levels .

Toxicological Studies

Despite its potential therapeutic applications, DMPA's safety profile requires careful consideration. Toxicological assessments have indicated that high doses may lead to adverse effects in biological systems. For instance, studies involving rodent models have highlighted the formation of mercapturic acids as metabolites of DMPA, raising concerns about its genotoxic potential .

Case Studies

- Antibiotic Resistance Modulation : A study on Acinetobacter baumannii revealed that DMPA significantly alters gene expression related to antibiotic resistance when exposed to trimethoprim/sulfamethoxazole (TMP/SMX). The addition of DMPA reversed some of the antibiotic-induced downregulation of virulence factors .

- Neurotoxic Effects : In rodent models, exposure to high concentrations of DMPA resulted in altered dopamine levels and behavioral changes. This suggests a need for further investigation into its neuropharmacological effects and potential risks associated with its use in therapeutic contexts .

Summary of Research Findings

Propiedades

IUPAC Name |

2-(2,3-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-9(8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPNBNGNPLXMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608876 | |

| Record name | (2,3-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30981-98-7 | |

| Record name | (2,3-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.